3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one
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Overview
Description
3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is a fluorinated indole derivative. Fluorinated compounds are of significant interest due to their unique properties, which include increased metabolic stability and enhanced binding affinity in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethyl sulfonates as trifluoromethylating agents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions .
Types of Reactions:
Oxidation: 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products Formed:
- Oxidized derivatives
- Reduced forms
- Substituted indole derivatives
Scientific Research Applications
3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in the desired biological effects .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-1-propyne
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
- 3,3,3-Trifluoro-1,2-epoxypropane
Comparison: Compared to these similar compounds, 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is unique due to its indole structure, which provides additional sites for functionalization and enhances its versatility in various applications. The presence of the trifluoromethyl groups further increases its metabolic stability and binding affinity, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C8H4F3NO |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
3,3,5-trifluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChI Key |
YJCNHTXHKRXYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)(F)F |
Origin of Product |
United States |
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